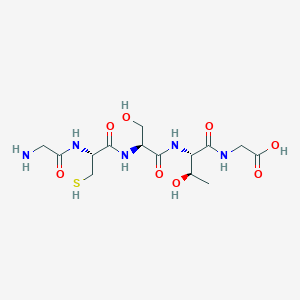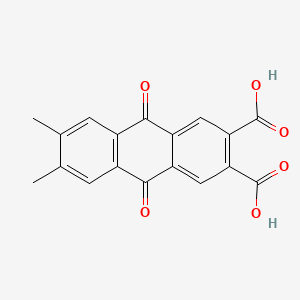
6,7-Dimethyl-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethyl-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarboxylic acid is a chemical compound with the molecular formula C18H12O6 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two carboxylic acid groups and two ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarboxylic acid typically involves the oxidation of 6,7-dimethylanthracene. One common method includes the use of potassium permanganate (KMnO4) as an oxidizing agent in an alkaline medium. The reaction is carried out under reflux conditions, and the product is isolated through acidification and subsequent crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process would be optimized for high yield and purity, with considerations for environmental and safety regulations.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethyl-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Formation of more oxidized anthracene derivatives.
Reduction: Formation of 6,7-dimethyl-9,10-dihydroxyanthracene-2,3-dicarboxylic acid.
Substitution: Formation of esters or amides of this compound.
Aplicaciones Científicas De Investigación
6,7-Dimethyl-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethyl-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo redox reactions, which can influence cellular processes. It may interact with enzymes and proteins involved in oxidative stress and inflammation, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid: Similar structure but with carboxylic acid groups at different positions.
2,6-Anthraquinone dicarboxylic acid: Another derivative of anthracene with different substitution patterns.
9,10-Dioxoanthracene-2,6-dicarboxylic acid: Similar compound with variations in the position of functional groups.
Uniqueness
6,7-Dimethyl-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its particular reactivity and interactions are advantageous.
Propiedades
Número CAS |
869705-61-3 |
|---|---|
Fórmula molecular |
C18H12O6 |
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
6,7-dimethyl-9,10-dioxoanthracene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C18H12O6/c1-7-3-9-10(4-8(7)2)16(20)12-6-14(18(23)24)13(17(21)22)5-11(12)15(9)19/h3-6H,1-2H3,(H,21,22)(H,23,24) |
Clave InChI |
CPDWGMLLRWORHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)C(=O)C3=CC(=C(C=C3C2=O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


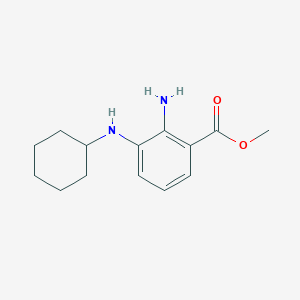

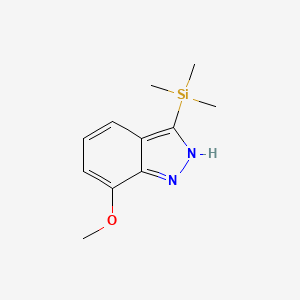
dimethylsilane](/img/structure/B12530591.png)
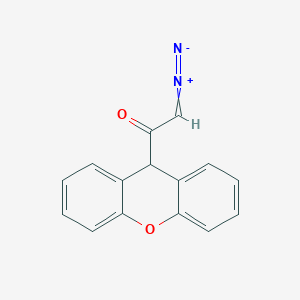
![2-[4-(Benzyloxy)phenyl]ethyl hexanoate](/img/structure/B12530615.png)
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12530617.png)
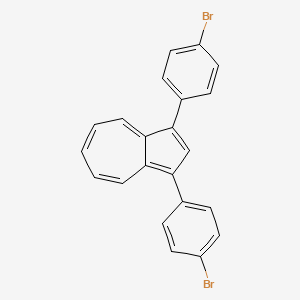
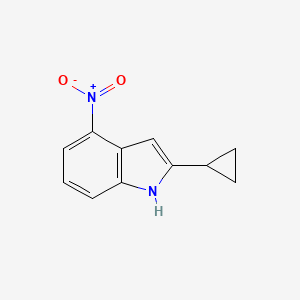
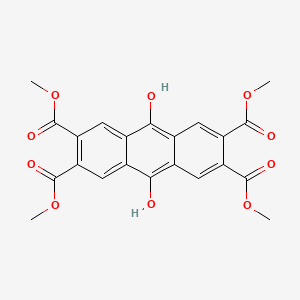
![1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12530648.png)
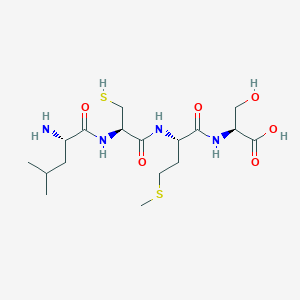
![Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate](/img/structure/B12530681.png)
